molecular formula C4H8N2O7 B137371 1,2,4-Butanetriol-1,4-dinitrate CAS No. 136765-55-4

1,2,4-Butanetriol-1,4-dinitrate

Cat. No.: B137371
CAS No.: 136765-55-4
M. Wt: 196.12 g/mol
InChI Key: UTVLJENCCRCOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Butanetriol-1,4-dinitrate: is a chemical compound with the molecular formula C4H8N2O7. It is a colorless to brown explosive liquid used primarily as a propellant in various missile systems. This compound is also known for its application in the synthesis of energetic plasticizers, which are crucial in the production of propellants and explosives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Butanetriol-1,4-dinitrate can be synthesized through several methods. One common method involves the hydroformylation of glycidol followed by the reduction of the product. Another method includes the sodium borohydride reduction of esterified malic acid or the catalytic hydrogenation of malic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of engineered strains of Escherichia coli. These strains are designed to optimize the biosynthetic pathway for the production of 1,2,4-butanetriol, which is then nitrated to form this compound .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Butanetriol-1,4-dinitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: 1,2,4-Butanetriol-1,4-dinitrate is used in the synthesis of energetic plasticizers, which are essential in the production of propellants and explosives. It is also used as a starting reagent in the synthesis of various quaternary ammonium lipids .

Biology and Medicine: In the field of biology, this compound is used in the study of enzymatic reactions and metabolic pathways. In medicine, it serves as a precursor for the synthesis of certain pharmaceutical compounds.

Industry: Industrially, this compound is used in the production of high-energy materials, including propellants for missiles and rockets. Its unique properties make it a valuable component in the formulation of advanced energetic materials .

Mechanism of Action

The mechanism of action of 1,2,4-butanetriol-1,4-dinitrate involves the decomposition of the nitrate ester bonds. This decomposition can be initiated by the abstraction of a hydrogen atom, leading to the formation of reactive intermediates. The process can be divided into two stages: the initial stage involves the elimination of HONO, while the second stage is characterized by autocatalytic decomposition driven by the accumulation of NO2 .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific molecular structure, which allows for a controlled decomposition process. This property makes it particularly valuable in applications requiring precise energy release, such as in missile propellants .

Properties

IUPAC Name

(2-hydroxy-4-nitrooxybutyl) nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O7/c7-4(3-13-6(10)11)1-2-12-5(8)9/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVLJENCCRCOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO[N+](=O)[O-])C(CO[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Butanetriol-1,4-dinitrate
Reactant of Route 2
Reactant of Route 2
1,2,4-Butanetriol-1,4-dinitrate
Reactant of Route 3
1,2,4-Butanetriol-1,4-dinitrate
Reactant of Route 4
1,2,4-Butanetriol-1,4-dinitrate
Reactant of Route 5
1,2,4-Butanetriol-1,4-dinitrate
Reactant of Route 6
1,2,4-Butanetriol-1,4-dinitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.